6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused heterocyclic core. Its structure features a 3-methylbenzofuran moiety at position 3 and a 4-methoxyphenoxy methyl group at position 6 (Fig. 1). The benzofuran substituent enhances π-π stacking interactions with biological targets, while the methoxyphenoxy group improves solubility and modulates electronic properties.
Properties
Molecular Formula |
C20H16N4O3S |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H16N4O3S/c1-12-15-5-3-4-6-16(15)27-18(12)19-21-22-20-24(19)23-17(28-20)11-26-14-9-7-13(25-2)8-10-14/h3-10H,11H2,1-2H3 |
InChI Key |
ORKVSKRVHSGBAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)COC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the molecule.
Scientific Research Applications
6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Substituent Effects on Position 3
- 3-Methylbenzofuran (Target Compound): The benzofuran group is associated with enhanced binding to kinase targets due to its planar aromatic structure. For example, compounds with benzofuran moieties show potent inhibitory activity against p38 MAPK .
- Adamantyl (Compound 1 in ): Adamantyl substituents increase lipophilicity, improving blood-brain barrier penetration. However, they may reduce aqueous solubility, as seen in derivatives with GI50 values >50 μM in cancer cell lines .
- Chlorophenyl/Fluorophenyl (Compounds 5d–e in ): Electron-withdrawing groups like Cl or F enhance electrophilicity, improving interactions with enzymes like Bcl-2. Compound 5e (3-fluorophenyl) showed IC50 = 1.2 μM against breast cancer cells .
Substituent Effects on Position 6
- 4-Methoxyphenoxy Methyl (Target Compound): The methoxy group facilitates hydrogen bonding, while the phenoxy linker provides conformational flexibility. Similar derivatives (e.g., 3b in ) exhibit anti-inflammatory activity (ED50 = 28 mg/kg) with reduced gastric toxicity .
- Naphthoxy (CPNT in ): Bulky aromatic groups like naphthoxy enhance intercalation into DNA, contributing to anticancer activity. CPNT increased mean survival time in mice by 65% compared to controls .
- Pyridinyl (Compound 14d in ): Heteroaromatic substituents improve solubility and metal-chelating properties. Pyridinyl derivatives showed moderate antioxidant activity (ABTS scavenging: 72% at 100 μM) .
Pharmacological Profiles
Toxicity and Selectivity
Tables and Figures
- Fig. 1: Structure of the target compound.
- Table 1: Pharmacological data of key analogues.
Biological Activity
The compound 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic derivative that combines various pharmacologically active moieties, including benzofuran and triazole structures. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its implications in treating various diseases. This article explores its biological activity based on existing research findings, including mechanisms of action, structure-activity relationships (SAR), and case studies.
The molecular formula of the compound is with a molecular weight of 392.431 g/mol . Its structure features a triazole-thiadiazole framework fused with a benzofuran moiety, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S |
| Molecular Weight | 392.431 g/mol |
| IUPAC Name | 6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| CAS Number | 1798663-72-5 |
Antimicrobial Activity
Research has indicated that compounds containing the triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Case Study: Antibacterial Screening
A study screened various triazolo-thiadiazole derivatives and found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 1–8 μg/mL against resistant strains such as MRSA and E. coli . This suggests that the triazolo-thiadiazole framework may enhance antimicrobial efficacy.
Anticancer Activity
The benzofuran component is well-known for its anticancer properties. Research into related compounds has shown that they can induce apoptosis in cancer cell lines through various pathways including the modulation of protein kinases involved in cell survival.
Case Study: Cytotoxicity Assay
In vitro studies have reported that triazole derivatives can exhibit cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, one derivative showed a significant reduction in cell viability at concentrations as low as 10 µM , indicating strong potential for further development .
Anti-inflammatory Activity
The anti-inflammatory properties of benzofuran derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of methoxy groups in the structure may enhance these effects by improving solubility and bioavailability.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazole or benzofuran rings can significantly alter their potency and selectivity.
Key Findings:
- Methoxy Substituents : The presence of methoxy groups has been linked to increased lipophilicity and improved interaction with biological targets.
- Benzofuran Core : This core structure contributes to the overall stability and bioactivity of the compound.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interference with key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Apoptosis Induction : Triggering programmed cell death pathways in malignant cells.
- Cytokine Modulation : Reducing levels of inflammatory mediators.
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound?
Methodological Answer: The synthesis involves cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols with aromatic carboxylic acids in phosphorus oxychloride (POCl₃) under reflux (5–16 hours). Key steps include:
- Intermediate preparation : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate is synthesized via condensation of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one using NaH in toluene .
- Cyclization : The thiol intermediate reacts with substituted carboxylic acids in POCl₃, followed by neutralization with K₂CO₃ and recrystallization from DMF/ethanol .
- Yield optimization : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 16 hours classically) and improves purity .
Q. What characterization techniques are essential for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments .
- IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~680 cm⁻¹, triazole ring vibrations) .
- X-ray crystallography : Resolves crystal packing influenced by C—H⋯π interactions and hydrogen bonds (e.g., S⋯N contacts at 3.27 Å) .
- HPLC : Validates purity (>95%) .
Q. What initial biological activities are reported for structurally related triazolo-thiadiazoles?
Key Findings:
This compound’s methoxy and benzofuran substituents suggest potential antifungal activity via 14α-demethylase inhibition, as shown in docking studies .
Advanced Research Questions
Q. How do substituent variations at positions 3 and 6 influence bioactivity?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CF₃ at position 3) enhance COX-2 inhibition by stabilizing ligand-receptor interactions .
- Bulkier substituents (e.g., adamantyl at position 3) improve antiproliferative activity by increasing hydrophobic binding .
- Methoxy groups (e.g., at position 6) enhance antifungal activity by mimicking lanosterol’s structure in CYP51 binding .
Q. How can data contradictions in biological activity across analogs be resolved?
Methodological Answer:
- Comparative SAR analysis : Use molecular docking to identify steric/electronic mismatches (e.g., a methoxy group may reduce COX-2 affinity due to bulkiness despite enhancing antifungal activity) .
- Dose-response profiling : Test conflicting compounds across multiple concentrations to rule out assay-specific artifacts .
Q. What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with 14α-demethylase (PDB: 3LD6) to simulate binding. Key parameters:
- Grid box centered on heme cofactor (20 ų).
- Lamarckian genetic algorithm (25 runs).
- Low RMSD (<2 Å) indicates reliable pose prediction .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSF <1.5 Å for active site residues) .
Q. What challenges arise in crystallographic characterization, and how are they addressed?
Methodological Answer:
- Weak intermolecular forces : C—H⋯π interactions (2.8–3.0 Å) and hydrogen bonds (N—H⋯S, 2.1 Å) require high-resolution data (≤0.8 Å) .
- Crystal growth : Use slow evaporation from DMF/water (1:1) at 4°C to obtain diffraction-quality crystals .
Q. How do reaction conditions (classical vs. microwave) impact synthesis?
Comparative Analysis:
| Parameter | Classical (POCl₃ reflux) | Microwave |
|---|---|---|
| Time | 16 hours | 2 hours |
| Yield | 49–60% | 75–85% |
| Purity (HPLC) | 90–95% | 95–99% |
| Energy efficiency | Low | High |
Microwave synthesis reduces side reactions (e.g., oxidation) and improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
